N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out under mild conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacterial or fungal cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7FN4OS2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H7FN4OS2/c1-5-9(19-16-15-5)10(17)14-11-13-7-3-2-6(12)4-8(7)18-11/h2-4H,1H3,(H,13,14,17) |
InChI Key |
JDNJYNQWCHITKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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